molecular formula C9H11Cl2NO B13555583 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol

1-Amino-2-(2,3-dichlorophenyl)propan-2-ol

Cat. No.: B13555583
M. Wt: 220.09 g/mol
InChI Key: ZKPGGIFKYNSCNZ-UHFFFAOYSA-N
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Description

1-Amino-2-(2,3-dichlorophenyl)propan-2-ol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the addition of aqueous ammonia to propylene oxide, resulting in the formation of 1-aminopropan-2-ol . This intermediate can then be further reacted with 2,3-dichlorobenzaldehyde under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols with different substituents.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-Amino-2-(2,3-dichlorophenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The dichlorophenyl group provides additional binding affinity and specificity, enhancing the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol is unique due to the presence of both the amino and dichlorophenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-2-(2,3-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-9(13,5-12)6-3-2-4-7(10)8(6)11/h2-4,13H,5,12H2,1H3

InChI Key

ZKPGGIFKYNSCNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=C(C(=CC=C1)Cl)Cl)O

Origin of Product

United States

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